molecular formula C23H34N4O2 B5141508 N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B5141508
M. Wt: 398.5 g/mol
InChI Key: GGVIQCRHQGEBKH-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine-3-carboxamide derivative featuring a cyclohexylmethyl group substituted with a 4-methylpiperazine moiety and a phenyl group at the pyrrolidinone ring.

Properties

IUPAC Name

N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N4O2/c1-25-12-14-26(15-13-25)23(10-6-3-7-11-23)18-24-22(29)19-16-21(28)27(17-19)20-8-4-2-5-9-20/h2,4-5,8-9,19H,3,6-7,10-18H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVIQCRHQGEBKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2(CCCCC2)CNC(=O)C3CC(=O)N(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Hydrazine hydrate, Raney nickel

    Substitution: Cyclohexyl bromide, 1-chloro-4-methoxybenzene

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and hydrophobic interactions with various proteins, influencing their activity and function . These interactions can modulate signaling pathways and cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share core features such as the pyrrolidinone ring, carboxamide linkage, and substituted aromatic/heterocyclic groups. Below is a detailed comparison:

Table 1: Key Structural and Functional Differences

Compound Name/ID Core Structure Substituents Key Features Evidence ID
Target Compound Pyrrolidinone-3-carboxamide - Cyclohexylmethyl with 4-methylpiperazine
- 1-Phenyl
Enhanced lipophilicity from cyclohexyl; 4-methylpiperazine may improve CNS penetration.
1-(4-Methoxyphenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide (309734-04-1) Pyrrolidinone-3-carboxamide - 4-Methoxyphenyl
- 4-Methyl-2-pyridinyl
Methoxy group increases electron density; pyridinyl may enhance hydrogen bonding. Potential GSK3β inhibitor (annotated as "Glycogen synthase kinase-3 beta").
1-{[1-(4-Methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide (1374536-58-9) Pyrrolidinone-3-carbonyl linked to piperidinecarboxamide - 4-Methoxyphenyl
- Tetrahydro-2H-pyran-4-ylmethyl
Hybrid structure with increased conformational rigidity; tetrahydro-2H-pyran improves metabolic stability.
1207599-95-8 () 1,2,4-Triazole-3-carboxamide - 4-Methylpiperazin-1-yl cyclohexyl
- Trifluoroethyl
Triazole core offers metabolic resistance; trifluoroethyl enhances hydrophobicity.
N4-(1-(Aminomethyl)cyclohexyl)-N2-(5-(4-methylpiperazin-1-yl)pyridin-2-yl)pyrimidine-2,4,5-triamine (232 in ) Pyrimidine-triamine - Cyclohexylaminomethyl
- 4-Methylpiperazinyl-pyridinyl
Pyrimidine scaffold with dual amino groups for kinase inhibition (e.g., GSK3β).

Key Observations :

Substituent Impact :

  • The 4-methylpiperazine group in the target compound and 1207599-95-8 is associated with improved solubility and CNS activity compared to analogs with methoxyphenyl or pyridinyl groups .
  • Cyclohexyl vs. Tetrahydro-2H-pyran : Cyclohexyl in the target compound may confer greater lipophilicity than the oxygen-containing tetrahydro-2H-pyran in 1374536-58-9 , affecting membrane permeability.

Core Scaffold Differences: Pyrrolidinone (target compound) vs.

Therapeutic Implications: The target compound’s lack of direct kinase annotation (cf. 309734-04-1’s GSK3β association ) suggests it may target distinct pathways. The trifluoroethyl group in 1207599-95-8 implies optimization for targets requiring hydrophobic pockets, unlike the target compound’s phenyl group.

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